4-Bromo-N-(4-((3-chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide is a complex organic compound notable for its potential applications in medicinal chemistry, particularly as a pharmaceutical agent. Its molecular formula is , and it features a bromine atom, a chloro-fluoro phenyl group, and a quinoline derivative, indicating its diverse chemical functionality.
The compound is classified under heterocyclic compounds due to the presence of quinoline and cyano groups. It also falls into the category of substituted anilines, which are often explored for their biological activities, including inhibition of protein kinases, making them significant in cancer research .
The synthesis of 4-Bromo-N-(4-((3-chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide can be achieved through several chemical reactions involving intermediate compounds. A common method includes:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice (e.g., using dimethylformamide or other polar aprotic solvents) to optimize yield and purity .
The molecular structure of 4-Bromo-N-(4-((3-chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide features:
The compound's molecular weight is approximately 503.7 g/mol, which influences its pharmacokinetic properties . The structural configuration can be analyzed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The compound can participate in various chemical reactions typical for amides and heterocycles:
Each reaction requires specific conditions such as temperature control, pH adjustments, and careful monitoring of reactant concentrations to ensure successful transformations .
The mechanism of action for 4-Bromo-N-(4-((3-chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide primarily involves inhibition of specific protein kinases. This action disrupts signaling pathways critical for cancer cell proliferation.
Studies have shown that compounds with similar structures exhibit potent activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
The compound is expected to have moderate solubility in organic solvents due to its hydrophobic regions from the quinoline structure and ethoxy group. Its melting point and boiling point would need experimental determination.
Key chemical properties include:
4-Bromo-N-(4-((3-chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide has promising applications in:
The exploration of this compound's properties continues to be an area of active research within medicinal chemistry .
The synthesis of 4-bromo-N-(4-((3-chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide begins with constructing the 3-cyanoquinoline core through a multi-step sequence. As detailed in foundational patents [5] [8], this involves:
Table 1: Comparative Synthetic Routes for Quinoline Core Assembly
Step | Reagents/Conditions | Yield (%) | Key Challenge |
---|---|---|---|
Cyclocondensation | Malononitrile, DMF, 120°C, 8h | 65–70 | Regioselectivity control |
Amination | 3-Chloro-4-fluoroaniline, DIPEA, 110°C | 80–85 | Over-alkylation impurities |
6-Position Bromo-enamide Coupling | (E)-4-bromobut-2-enoyl chloride, THF, 0°C→RT | 60–65 | Enamide geometry preservation |
The introduction of the 4-bromobut-2-enamide side chain occurs at the quinoline’s 6-amino position. This step requires precise control to maintain the thermodynamically favored E-enamide configuration:
Table 2: Bromination Agents and Reaction Outcomes
Brominating Agent | Solvent | Temp (°C) | E:Z Ratio | Byproducts |
---|---|---|---|---|
4-Bromocrotonyl chloride | THF | 0→25 | 95:5 | <5% Di-acylated impurity |
4-Bromobutanoyl bromide | DCM | -10→10 | 85:15 | 10–15% Halogen scrambling |
Trans-1-bromo-2-butene-4-carboxylic acid + DCC | Acetonitrile | 20–25 | 90:10 | 8–12% Dicyclohexylurea |
Amide bond formation between the enamide chain and quinoline amine is pivotal for yield and purity. Key findings include:
Recent advances focus on sustainability and waste reduction:
Table 3: Solvent Systems for Sustainable Amidation
Solvent System | Catalyst | Reaction Time (h) | E-factor | PMI |
---|---|---|---|---|
DCM/Water | EDC/HOBt | 12 | 32.7 | 58.1 |
CPME | HATU | 2 | 18.9 | 29.4 |
Ethanol-Water (3:1) | Lipase B | 24 | 8.5 | 12.2 |
E-factor: Environmental factor (kg waste/kg product); PMI: Process Mass Intensity
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: